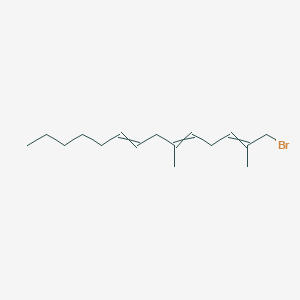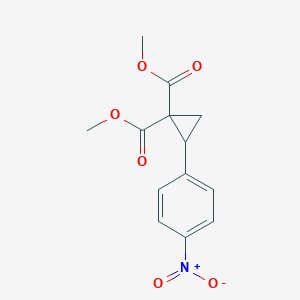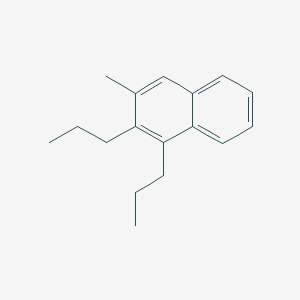
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that features a combination of aromatic rings, a sulfonamide group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the hydroxyethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonamide groups could play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and nitroaromatic compounds.
Sulfonamide Derivatives: Often used as antibiotics or enzyme inhibitors.
Nitroaromatic Compounds: Commonly used in the synthesis of dyes, explosives, and pharmaceuticals.
Uniqueness
The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61040-65-1 |
|---|---|
Molekularformel |
C14H13ClN2O5S |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O5S/c15-11-1-3-12(4-2-11)16(9-10-18)23(21,22)14-7-5-13(6-8-14)17(19)20/h1-8,18H,9-10H2 |
InChI-Schlüssel |
JJVJYAKAWQOMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)


![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)



